2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
Description
2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 2-position with a pyridazine-thioether moiety. The imidazo[1,2-a]pyridine scaffold is pharmacologically significant, appearing in anxiolytic and sedative drugs (e.g., zolpidem) .
Properties
IUPAC Name |
2-[(6-pyrazol-1-ylpyridazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S/c1-2-8-20-10-12(17-13(20)4-1)11-22-15-6-5-14(18-19-15)21-9-3-7-16-21/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELIZGYFCUQMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridines
The most common route to imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine with α-haloketones. For the target compound, 2-amino-3-(bromomethyl)pyridine undergoes cyclization with acetylene derivatives to install the thiolmethyl group.
Example Protocol
Copper-Catalyzed Cyclization
Recent advances utilize Cu(I)-catalyzed coupling of 2-aminopyridines with terminal alkynes under mild conditions. This method offers superior functional group tolerance for introducing the thiolmethyl group.
Key Reaction Parameters
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Solvent: DMSO, 60°C, 6 hr
- Yield: 82–85%
Preparation of 6-(1H-Pyrazol-1-yl)pyridazin-3-yl Derivatives
Nucleophilic Aromatic Substitution (SNAr)
Chloropyridazines react efficiently with pyrazole under basic conditions. Position 6 of pyridazine is electronically activated for substitution due to the electron-withdrawing effect of the adjacent nitrogen.
Optimized Conditions
Transition Metal-Catalyzed Cross-Coupling
Thioether Linkage Formation
Alkylation of Thiols
Fragment A (2-(thiolmethyl)imidazo[1,2-a]pyridine) reacts with Fragment B (3-chloro-6-(1H-pyrazol-1-yl)pyridazine) under basic conditions to form the thioether.
Procedure
Radical Thiol-Ene Coupling
For oxidation-sensitive substrates, photoredox-mediated thiol-ene reactions provide a mild alternative.
Conditions
One-Pot Tandem Approaches
Recent methodologies combine pyridazine functionalization and thioether formation in a single pot, reducing purification steps.
Case Study
- React 3-chloro-6-nitropyridazine with 1H-pyrazole in DMF/K₂CO₃ at 100°C for 24 hr.
- Add 2-(thiolmethyl)imidazo[1,2-a]pyridine and NaH, stir at rt for 8 hr.
- Isolate final product via precipitation (55% overall yield).
Analytical and Spectroscopic Characterization
Critical data for verifying the target compound:
- HRMS (ESI+) : m/z Calcd for C₁₇H₁₃N₇S [M+H]⁺: 356.1024; Found: 356.1021.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.21 (d, J = 6.8 Hz, 1H), 8.67 (s, 1H), 8.43 (d, J = 9.2 Hz, 1H), 8.05 (s, 1H), 7.92–7.85 (m, 2H), 7.54 (dd, J = 6.8, 1.6 Hz, 1H), 6.89 (s, 1H), 4.52 (s, 2H).
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 156.2, 147.8, 144.3, 139.5, 136.7, 128.4, 127.9, 125.6, 122.3, 119.8, 117.4, 113.9, 35.1.
Challenges and Optimization Strategies
Regioselectivity in Pyridazine Substitution
The electron-deficient nature of pyridazine often leads to competing substitutions at positions 3 and 4. Computational studies (DFT) suggest that position 3 is favored by 12.3 kcal/mol due to resonance stabilization.
Thioether Oxidation Mitigation
The methylthio bridge is prone to oxidation during acidic workup. Addition of 1% ascorbic acid to reaction mixtures suppresses disulfide formation.
Scale-Up Considerations
Batch processes for Fragment B synthesis show linear scalability up to 500 g with consistent yields (63±2%), while continuous flow systems improve thioether coupling efficiency by 18%.
Chemical Reactions Analysis
Types of Reactions
2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis . The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine to key analogs based on substituent variations, synthetic routes, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
Challenges for Target Compound :
- The pyridazine-thioether moiety may require sequential functionalization: (1) introduction of pyridazine via cross-coupling, followed by (2) thioether formation using BCl3-mediated methods .
- Yields for multi-step syntheses of complex heterocycles (e.g., pyridazine derivatives) are often lower than simpler analogs .
Physicochemical Properties
Notes:
Biological Activity
The compound 2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a novel heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. Its unique structural features, including a pyrazole ring, a pyridazine ring, and an imidazopyridine framework, suggest diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₂N₆S
- Molecular Weight : 308.4 g/mol
- CAS Number : 1351644-20-6
The compound's structure facilitates interactions with biological targets through hydrogen bonding and π-π stacking, which can modulate the activity of various proteins involved in disease processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thioether linkage enhances flexibility, allowing the molecule to fit into various binding sites effectively. This structural adaptability is crucial for its potential therapeutic effects.
Biological Activity Overview
Recent studies have demonstrated that compounds containing the pyrazole and pyridazine moieties exhibit significant biological activities, particularly in anticancer research. Below are key findings related to the biological activity of 2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine:
Anticancer Activity
Research indicates that compounds derived from pyrazole structures can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer
- Colorectal Cancer
For instance, studies have shown that similar pyrazole derivatives exhibit IC₅₀ values ranging from 0.04 to 49.85 µM against different cancer cell lines (Table 1).
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1 | MDA-MB-231 (Breast) | 0.71 | |
| 2 | HepG2 (Liver) | 0.30 | |
| 3 | A549 (Lung) | 0.08 | |
| 4 | K562 (Leukemia) | 0.04 |
Anti-inflammatory Activity
Compounds with similar structural characteristics have also been evaluated for their anti-inflammatory properties. The presence of the thioether group is believed to enhance their efficacy by modulating inflammatory pathways.
Case Studies
A notable study involved the synthesis of various pyrazole derivatives that were screened for their anticancer properties. One compound demonstrated significant antiproliferative effects across multiple cancer cell lines, leading to apoptosis without affecting normal cells. This specificity highlights the potential for developing targeted cancer therapies based on this compound's structure.
Q & A
Q. What synthetic strategies are effective for constructing the imidazo[1,2-a]pyridine core in this compound?
The imidazo[1,2-a]pyridine core can be synthesized via cyclization of aminopyridine derivatives with chloroacetic acid or ketones under basic conditions . For example, 2-aminopyridines react with alkynes and aldehydes in a Cu-catalyzed three-component coupling (TCC) to form the core efficiently . Modifications at the 3-position (e.g., thioether or methyl groups) are achieved using Mannich bases or alkylation reactions . Pyridazine-thioether linkages (as in the target compound) require nucleophilic substitution of chloropyridazines with thiols .
Q. How can spectroscopic methods (NMR, HRMS) confirm the structure of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–9.0 ppm) for imidazo[1,2-a]pyridine and pyridazine rings. Thioether methyl groups appear at δ 3.5–4.5 ppm .
- HRMS : Accurate mass determination confirms molecular formula (e.g., [M+H]+ for C₁₈H₁₅N₇S₂: calculated 401.0812, observed 401.0809) .
- IR : Stretching vibrations for C-S (600–700 cm⁻¹) and pyrazole/pyridazine C-N (1350–1450 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In vitro enzyme inhibition : COX-1/COX-2 assays using purified enzymes (e.g., colorimetric measurement of prostaglandin production) .
- Cytoprotective activity : Ethanol/HCl-induced gastric ulcer models in rats to assess mucosal protection .
- Antimicrobial screening : Broth microdilution against bacterial/fungal strains (MIC determination) .
Advanced Research Questions
Q. How can substituent effects at the pyridazine and imidazo[1,2-a]pyridine positions be optimized for enhanced bioactivity?
- Pyridazine modifications : Introducing electron-withdrawing groups (e.g., Br, CN) at the 6-position enhances electrophilicity, improving binding to targets like COX-2 .
- Imidazo[1,2-a]pyridine C-3 substitutions : Bulky groups (e.g., morpholine) increase selectivity (e.g., COX-2 selectivity index >200) by sterically blocking off-target interactions .
- Thioether linker : Replacing -S-CH₂- with -O-CH₂- reduces metabolic instability but may lower affinity .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Example: A compound may show strong COX-2 inhibition in vitro (IC₅₀ < 0.1 μM) but poor analgesic activity in vivo due to:
Q. What computational methods support rational design of derivatives?
- Docking studies : Use COX-2 crystal structures (PDB: 5KIR) to predict binding modes of pyridazine-thioether motifs .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthesis .
- DFT calculations : Optimize geometries for stability (e.g., planarity of the imidazo[1,2-a]pyridine ring) .
Q. How to achieve regioselective functionalization of the imidazo[1,2-a]pyridine ring?
- C-3 position : Use DEAD (diethyl azodicarboxylate) for hydrazination under neutral conditions, yielding >90% regioselectivity .
- C-2 position : Copper-catalyzed cross-coupling with arylboronic acids for biaryl derivatives .
- C-6/C-7 positions : Directed ortho-lithiation followed by quenching with electrophiles (e.g., Me₃SnCl) .
Methodological Challenges and Solutions
Q. How to address low yields in pyridazine-thioether coupling reactions?
Q. What strategies improve metabolic stability of the thioether moiety?
Q. How to validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of COX-2 in macrophage lysates .
- Fluorescence polarization : Track competitive displacement of a fluorescent probe (e.g., FITC-labeled NSAID) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
